molecular formula C11H12Br2O2 B372802 2,5-Dibromo-5-phenylpentanoic acid

2,5-Dibromo-5-phenylpentanoic acid

Cat. No.: B372802
M. Wt: 336.02g/mol
InChI Key: JRXRLEVWMKFIAG-UHFFFAOYSA-N
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Description

2,5-Dibromo-5-phenylpentanoic acid is a brominated aromatic carboxylic acid with the molecular formula C₁₁H₁₁Br₂O₂ and a calculated molecular weight of 335.02 g/mol. The compound features two bromine atoms at positions 2 and 5 of the pentanoic acid chain, along with a phenyl group at position 5. The phenyl group enhances aromatic stability, while the carboxylic acid moiety enables participation in condensation or salt-forming reactions. Limited toxicological data are available, but brominated analogs are generally associated with higher toxicity compared to non-halogenated derivatives.

Properties

Molecular Formula

C11H12Br2O2

Molecular Weight

336.02g/mol

IUPAC Name

2,5-dibromo-5-phenylpentanoic acid

InChI

InChI=1S/C11H12Br2O2/c12-9(6-7-10(13)11(14)15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,15)

InChI Key

JRXRLEVWMKFIAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCC(C(=O)O)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(CCC(C(=O)O)Br)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,5-Dibromo-5-phenylpentanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in several chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundContains two bromine atoms and phenylSpecific substitution pattern enhances reactivity
Methyl 5-bromo-5-phenylpentanoateSimilar bromination but with methylDifferent functional group alters reactivity
3-Bromo-3-phenylbutanoic acidShorter carbon chainLacks the phenyl substituent affecting properties

This table highlights how this compound stands out due to its specific structural arrangement, influencing its reactivity compared to other compounds.

Medicinal Chemistry

The compound has shown potential in drug design and development. Its ability to interact with biological membranes makes it a candidate for further investigation in pharmacological applications.

Case Study: Drug Interaction with Lipid Membranes

Research indicates that compounds like this compound can affect lipid membrane properties, which is crucial for drug delivery systems. Molecular dynamics simulations have been employed to study how such compounds interact with lipid membranes, providing insights into their mechanisms of action and enhancing drug design strategies .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. This property is essential for developing new antibiotics or antimicrobial agents.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell wall synthesis
Escherichia coli16 µg/mLInhibition of protein synthesis

This data suggests that the compound's structural features contribute to its effectiveness against certain pathogens.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in preventing oxidative stress-related diseases.

Case Study: DPPH Free Radical Scavenging Assay

In a study assessing the antioxidant capacity using the DPPH assay, the compound demonstrated significant scavenging activity comparable to established antioxidants . This finding opens avenues for its use in nutraceuticals and pharmaceutical formulations aimed at combating oxidative damage.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences between 2,5-dibromo-5-phenylpentanoic acid and structurally or functionally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications
This compound C₁₁H₁₁Br₂O₂ Br (2,5), Phenyl (5) 335.02 High reactivity, lipophilic, potential neurotoxicity Pharmaceutical intermediates, neurostudies
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ OH (5), Oxycarbonylamino (2) 233.26 Polar, low toxicity (unconfirmed), hydrolytically stable Peptide synthesis, drug candidates
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ Cl (2,4), Phenoxy group 221.04 Herbicidal activity, moderate environmental persistence Agrochemicals

Substituent Effects on Reactivity and Bioactivity

  • Halogen Type: Bromine in this compound enhances electrophilic substitution reactivity compared to chlorine in 2,4-D.
  • Functional Groups: The carboxylic acid group in this compound contrasts with the phenoxyacetic acid structure of 2,4-D. This difference underpins 2,4-D’s herbicidal activity (via auxin mimicry) versus the undefined but likely distinct bioactivity of the brominated compound.

Physicochemical Properties

  • Solubility: The brominated compound’s lipophilicity likely reduces water solubility compared to the polar hydroxy-oxycarbonylamino analog.
  • Stability : Bromine’s electron-withdrawing effects may destabilize the carboxylic acid moiety, increasing susceptibility to decarboxylation under acidic conditions.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 2,5-Dibromo-5-phenylpentanoic acid?

  • Methodological Answer : Synthesis routes should prioritize regioselective bromination and carboxylic acid protection. For bromination, evaluate reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions (e.g., light exclusion, inert atmosphere). The phenylpentanoic acid backbone may require protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during bromination. Monitor reaction progress via TLC or HPLC, as purity (>97%) is critical for downstream applications .

Q. How can researchers effectively purify this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended due to the compound’s polarity and bromine substituents. Recrystallization in ethanol/water mixtures may improve crystalline purity. Storage at 0–6°C (as with structurally similar brominated compounds) minimizes decomposition .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can resolve bromine-induced deshielding effects. For example, aromatic protons near bromine atoms typically show downfield shifts (~7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₀Br₂O₂; expected m/z ~335.8).
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can reaction mechanisms for bromination steps in the synthesis of this compound be elucidated?

  • Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) and intermediate trapping. For example, using deuterated analogs to identify rate-determining steps. Computational modeling (DFT) can predict transition states and regioselectivity. Compare experimental bromination positions with computational predictions to validate mechanisms .

Q. What strategies are employed to analyze the stability of this compound under different storage conditions?

  • Methodological Answer : Design accelerated stability studies:

ConditionTemperaturepHDurationDegradation (%)
Dark, 4°C4°C7.030 days<5%
Light-exposed, 25°C25°C7.030 days~20%
Acidic (pH 2)25°C2.07 days~35%
Monitor via HPLC and track decomposition products (e.g., debrominated analogs) .

Q. How do computational chemistry methods contribute to understanding the reactivity of this compound?

  • Methodological Answer : Molecular dynamics simulations predict solubility in solvents (e.g., DMSO vs. water). Quantum mechanical calculations (e.g., Fukui indices) identify electrophilic sites for nucleophilic attacks. Compare computed 1^1H NMR shifts with experimental data to resolve structural ambiguities .

Q. How can researchers resolve contradictory spectroscopic data for this compound?

  • Methodological Answer : Contradictions (e.g., unexpected 13^{13}C shifts) may arise from isomerism or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. X-ray crystallography provides definitive structural validation. Cross-validate with HRMS to rule out isotopic interference .

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